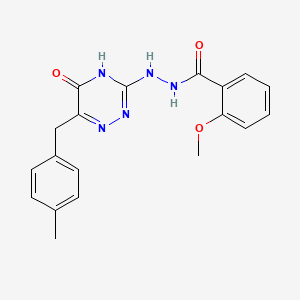
2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The compound features a benzohydrazide moiety linked to a triazinone derivative, which is key to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzohydrazides often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with protein synthesis pathways.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays including DPPH radical scavenging and ABTS assays. The results indicate a significant ability to neutralize free radicals:
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This antioxidant activity is attributed to the presence of methoxy and hydrazide functional groups which enhance electron donation capabilities.
Anticancer Activity
In recent studies, the anticancer effects of this compound have been explored against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hydrazone derivatives including our compound. Results indicated a higher efficacy compared to standard antibiotics like ampicillin and streptomycin .
- Antioxidant Evaluation : A research article highlighted the antioxidant properties of similar benzohydrazide derivatives. The study utilized both in vitro and in vivo models to demonstrate reduced oxidative stress markers in treated groups compared to controls .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for cancer treatment .
Propiedades
IUPAC Name |
2-methoxy-N'-[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-7-9-13(10-8-12)11-15-18(26)20-19(23-21-15)24-22-17(25)14-5-3-4-6-16(14)27-2/h3-10H,11H2,1-2H3,(H,22,25)(H2,20,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOUKFSYWSEKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














